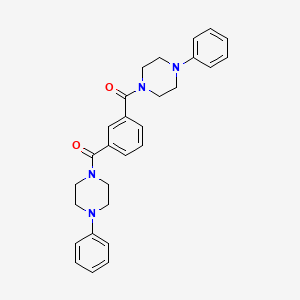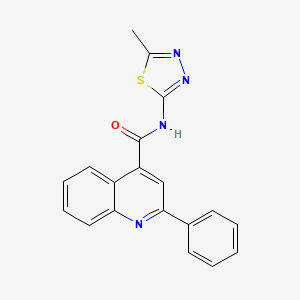
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide is not fully understood. However, it has been reported to act as a selective antagonist of the G-protein coupled receptor 55 (GPR55). GPR55 is a receptor that is involved in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation. By blocking the activity of GPR55, 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide may have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been reported to have analgesic effects by reducing pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide in lab experiments is its high potency and selectivity towards GPR55. This allows researchers to study the specific effects of blocking GPR55 activity without interfering with other physiological processes. However, one of the main limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions that can be explored in the study of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide. One possible direction is the development of more potent and selective GPR55 antagonists for the treatment of various diseases. Another direction is the study of the interaction between 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide and other proteins to identify potential new drug targets. Additionally, the development of new methods for the synthesis and purification of this compound may also be explored to overcome its limitations in lab experiments.
Conclusion
In conclusion, 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide is a promising compound with potential application in various fields of scientific research. Its high potency and selectivity towards GPR55 make it a valuable tool for the study of various physiological processes and the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide involves the reaction between 2,5-dimethylbenzoic acid and 4-phenoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide has been extensively studied for its potential application in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, it has been used as a tool to study the interaction between proteins and ligands. In pharmacology, it has been used to study the mechanism of action of various drugs.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-8-9-16(2)20(14-15)21(23)22-17-10-12-19(13-11-17)24-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVSWONZHYAQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(4-phenoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)


